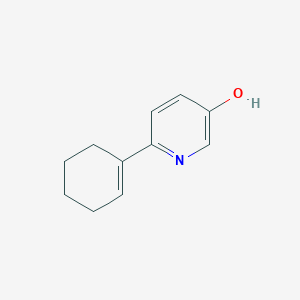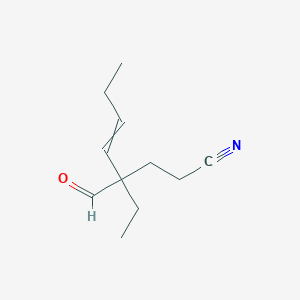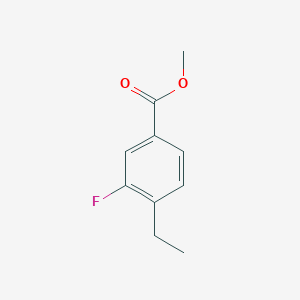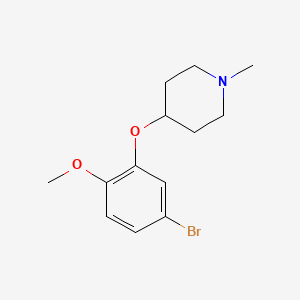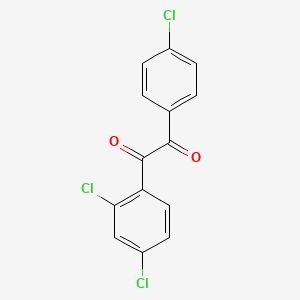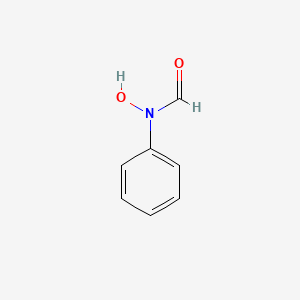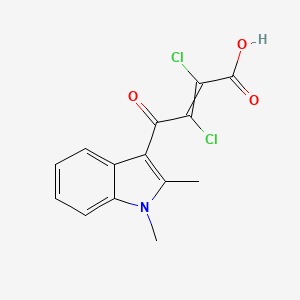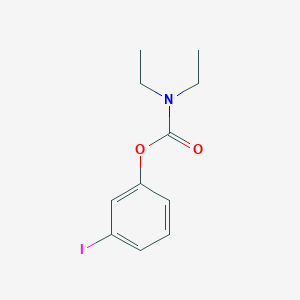
O-3-iodophenyl N,N-diethylcarbamate
Overview
Description
O-3-iodophenyl N,N-diethylcarbamate is a chemical compound with the molecular formula C₁₁H₁₄INO₂ and a molecular weight of 319.139 g/mol . It is primarily used for research purposes and is known for its unique structure, which includes an iodine atom attached to a phenyl ring and a diethylcarbamate group.
Preparation Methods
The synthesis of O-3-iodophenyl N,N-diethylcarbamate involves several steps. One common method includes the reaction of 3-iodophenol with diethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out under an inert atmosphere at a controlled temperature to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
O-3-iodophenyl N,N-diethylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and specific temperature and pressure conditions to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted phenyl diethylcarbamates and other derivatives .
Scientific Research Applications
O-3-iodophenyl N,N-diethylcarbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: Researchers use it to study the effects of iodine-containing compounds on biological systems.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of O-3-iodophenyl N,N-diethylcarbamate involves its interaction with specific molecular targets. The iodine atom in the compound can participate in halogen bonding, which can influence the compound’s binding affinity to various biological targets. The diethylcarbamate group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function .
Comparison with Similar Compounds
O-3-iodophenyl N,N-diethylcarbamate can be compared with other similar compounds such as:
3-Bromo-2-iodophenyl diethylcarbamate: This compound has a similar structure but includes a bromine atom, which can affect its reactivity and biological activity.
Iodopropynyl butylcarbamate: This compound has a different carbamate group and is used in different applications, such as preservatives in cosmetics.
The uniqueness of this compound lies in its specific combination of the iodine atom and the diethylcarbamate group, which gives it distinct chemical and biological properties .
Properties
Molecular Formula |
C11H14INO2 |
|---|---|
Molecular Weight |
319.14 g/mol |
IUPAC Name |
(3-iodophenyl) N,N-diethylcarbamate |
InChI |
InChI=1S/C11H14INO2/c1-3-13(4-2)11(14)15-10-7-5-6-9(12)8-10/h5-8H,3-4H2,1-2H3 |
InChI Key |
HPCXIJSVERVGTI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)OC1=CC(=CC=C1)I |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
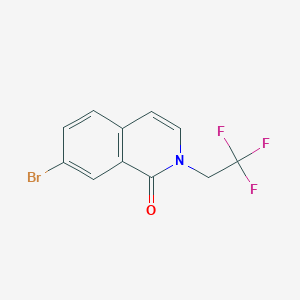
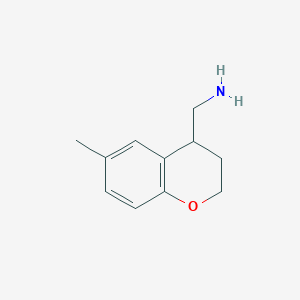
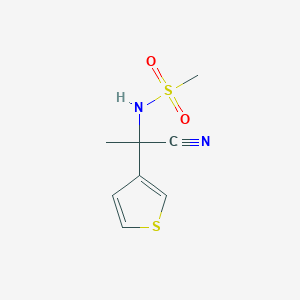
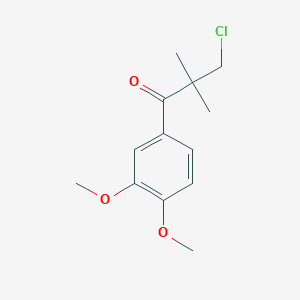
![2-Imidazolidinone,1-[2-[4-[3-(4-fluorophenyl)-5-methyl-1h-indol-1-yl]-1-piperidinyl]ethyl]-3-(1-methylethyl)-](/img/structure/B8501140.png)
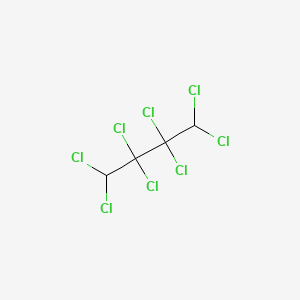
![2-[(3,5-Dimethylphenyl)sulfanyl]-5-(trifluoromethyl)-1,3,4-thiadiazole](/img/structure/B8501158.png)
